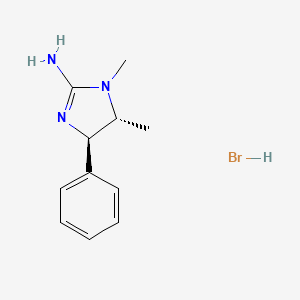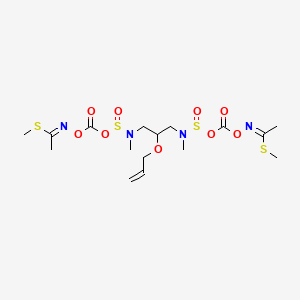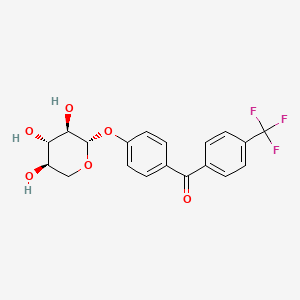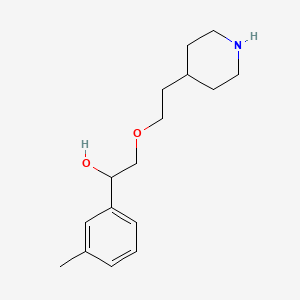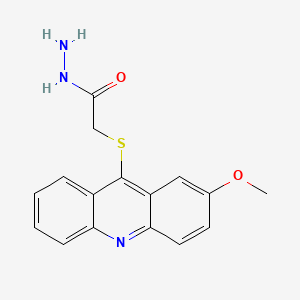
Acetic acid, ((2-methoxy-9-acridinyl)thio)-, hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid, ((2-methoxy-9-acridinyl)thio)-, hydrazide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features an acridine moiety, which is a tricyclic aromatic system, linked to an acetic acid derivative through a thioether bond. The presence of a hydrazide group further enhances its reactivity and potential for forming various derivatives.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((2-methoxy-9-acridinyl)thio)-, hydrazide typically involves the following steps:
Formation of the Acridine Derivative: The starting material, 2-methoxyacridine, is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Thioether Formation: The acridine derivative is then reacted with a thiol compound under suitable conditions to form the thioether linkage.
Hydrazide Formation: The final step involves the reaction of the thioether-acridine derivative with hydrazine or a hydrazine derivative to form the hydrazide group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
化学反应分析
Types of Reactions
Acetic acid, ((2-methoxy-9-acridinyl)thio)-, hydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazide group to an amine or other reduced forms.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the hydrazide group under suitable conditions.
Major Products Formed
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Various substituted hydrazides and related compounds.
科学研究应用
Acetic acid, ((2-methoxy-9-acridinyl)thio)-, hydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe due to the acridine moiety.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of acetic acid, ((2-methoxy-9-acridinyl)thio)-, hydrazide involves its interaction with molecular targets through the acridine moiety and the hydrazide group. The acridine moiety can intercalate into DNA, disrupting its structure and function. The hydrazide group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
Acetic acid, ((2-methoxy-9-acridinyl)thio)-, (phenylmethylene)hydrazide: Similar structure with a phenylmethylene group instead of a simple hydrazide.
2-({2-[(6-chloro-2-methoxy-9-acridinyl)amino]ethyl}amino)ethyl dodecanoate hydrochloride: Contains a similar acridine moiety with additional functional groups.
Uniqueness
Acetic acid, ((2-methoxy-9-acridinyl)thio)-, hydrazide is unique due to its specific combination of the acridine moiety, thioether linkage, and hydrazide group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
属性
CAS 编号 |
126379-86-0 |
|---|---|
分子式 |
C16H15N3O2S |
分子量 |
313.4 g/mol |
IUPAC 名称 |
2-(2-methoxyacridin-9-yl)sulfanylacetohydrazide |
InChI |
InChI=1S/C16H15N3O2S/c1-21-10-6-7-14-12(8-10)16(22-9-15(20)19-17)11-4-2-3-5-13(11)18-14/h2-8H,9,17H2,1H3,(H,19,20) |
InChI 键 |
GAEVJAWMAJSEPT-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C3=CC=CC=C3N=C2C=C1)SCC(=O)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


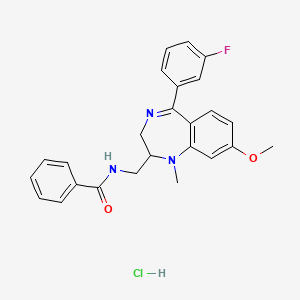

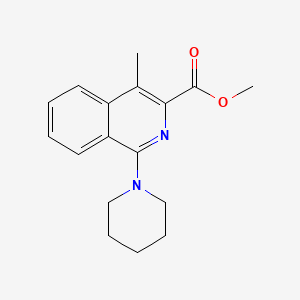
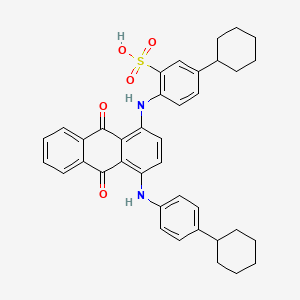

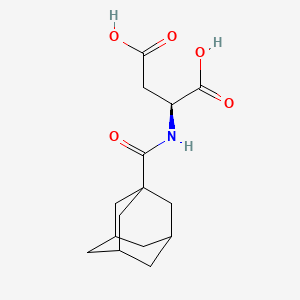
![9,10-Anthracenedione, 1-[(4-cyclohexylphenyl)amino]-4-hydroxy-](/img/structure/B12718874.png)
